Mercury(II) perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

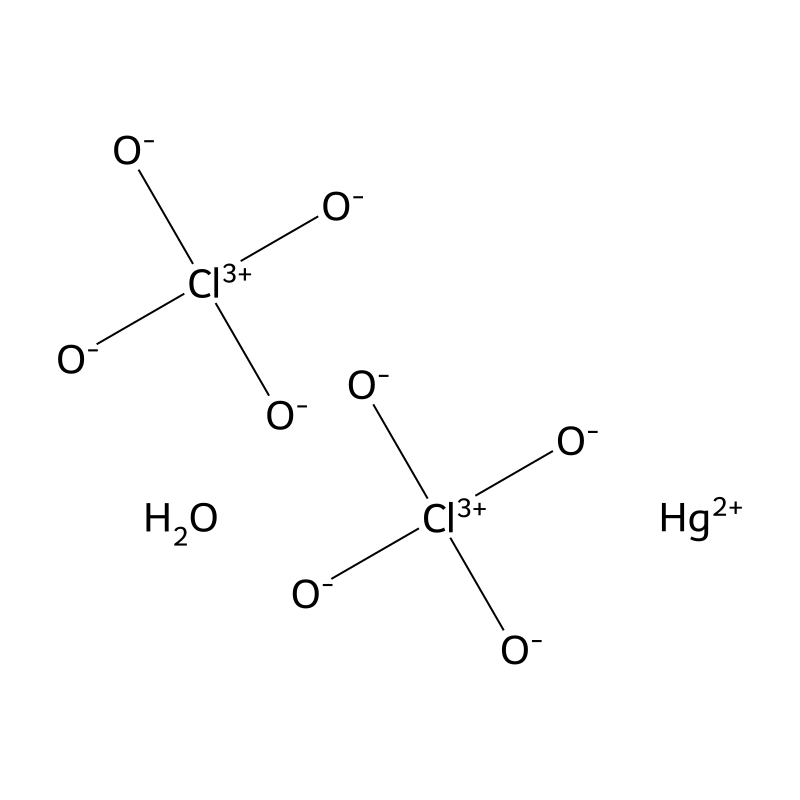

Mercury(II) perchlorate hydrate is an inorganic compound with the chemical formula and a molecular weight of approximately 453.54 g/mol. It appears as a white crystalline powder and is known for its high solubility in water, while being insoluble in organic solvents like benzene and hexane . This compound is classified as an oxidizer and is potentially hazardous, being fatal if ingested or absorbed through the skin .

The compound consists of mercury in the +2 oxidation state, coordinated with two perchlorate ions, along with three water molecules of hydration. Mercury(II) perchlorate hydrate is notable for its stability under ambient conditions but can decompose explosively upon dehydration or desolvation .

- Decomposition Reaction: Upon heating or dehydration, it can break down into mercury(II) oxide and perchloric acid:

- Redox Reactions: In the presence of reducing agents, it can facilitate the oxidation of various substrates, making it useful in synthetic organic chemistry.

- Complex Formation: Mercury(II) perchlorate can form complexes with ligands such as amines or phosphines, altering its reactivity and solubility properties.

Mercury compounds are generally recognized for their toxicity. Mercury(II) perchlorate hydrate exhibits significant biological activity, primarily due to the mercury ion. It is known to be neurotoxic and can cause damage to the kidneys and nervous system upon exposure. Studies have indicated that mercury ions can disrupt cellular functions by interacting with sulfhydryl groups in proteins and enzymes, leading to oxidative stress and cell death .

Due to its potential health hazards, handling this compound requires strict safety protocols to prevent exposure.

Mercury(II) perchlorate hydrate can be synthesized through several methods:

- Direct Reaction: Mixing mercury(II) oxide or mercury metal with perchloric acid under controlled conditions yields mercury(II) perchlorate:

- Precipitation Method: By reacting a soluble mercury salt with a solution of sodium perchlorate, precipitation of mercury(II) perchlorate can occur:

- Hydration Process: The trihydrate form can be obtained by crystallizing the anhydrous compound from water.

Mercury(II) perchlorate hydrate has several applications in various fields:

- Analytical Chemistry: Used as a reagent for qualitative analysis due to its oxidizing properties.

- Organic Synthesis: Serves as an oxidizing agent in organic reactions.

- Research: Employed in studies related to coordination chemistry and materials science due to its unique properties.

Research on interaction studies involving mercury(II) perchlorate hydrate focuses on its reactivity with biological molecules and other chemical species. Notably:

- Ligand Binding Studies: Investigations into how this compound interacts with different ligands reveal insights into its coordination chemistry.

- Toxicological Assessments: Studies emphasize understanding the mechanisms by which mercury ions exert their toxic effects on biological systems.

These studies are crucial for developing safety measures and understanding the environmental impact of mercury compounds.

Several compounds share similarities with mercury(II) perchlorate hydrate, particularly within the category of metal perchlorates. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Mercury(I) perchlorate | Exists as dimercury; less toxic than Mercury(II). | |

| Lead(II) perchlorate | Similar oxidizing properties; more stable than mercury compounds. | |

| Silver perchlorate | Less toxic; used in photography and organic synthesis. | |

| Barium perchlorate | Non-toxic; used in pyrotechnics and explosives. |

Mercury(II) perchlorate hydrate stands out due to its specific toxicity profile and unique reactivity patterns compared to these similar compounds. Its ability to form hydrates also differentiates it from other metal perchlorates that may not exhibit such behavior under similar conditions .

Mercury(II) perchlorate hydrate represents a complex inorganic compound whose structural characterization has been the subject of extensive crystallographic investigation. The compound exists in multiple hydrated forms, with the trihydrate and hexahydrate being the most commonly encountered variants in laboratory synthesis and research applications [1] [2] [3].

Crystal System and Unit Cell Parameters

The crystallographic analysis of mercury(II) perchlorate hydrate reveals important structural features that distinguish it from other metal perchlorate complexes. The trihydrate form, with the chemical formula Hg(ClO₄)₂·3H₂O and molecular weight of 453.54 g/mol, crystallizes as white crystalline solids with a density of 4.0 g/cm³ [1] [2]. The compound exhibits high solubility in water while remaining insoluble in non-polar organic solvents such as benzene and hexane [1].

Recent crystallographic studies have provided insights into the structural organization of mercury perchlorate complexes, though complete structural determination of the hydrated forms remains challenging. The complexity arises from the tendency of mercury(II) to form variable coordination geometries and the dynamic nature of water molecules in the crystal lattice [4] [5].

Comparative Crystallographic Analysis

Structural studies of related mercury(II) perchlorate complexes have revealed important crystallographic patterns. For instance, the tetraamminemercury(II) perchlorate complex Hg(NH₃)₄₂ crystallizes in the orthorhombic space group Pnma, providing a reference point for understanding mercury coordination in perchlorate environments [6] [7]. The orthorhombic space group imposes specific symmetry constraints on the tetraamminemercury(II) complexes, which undergo a phase transition at approximately 220 K [6].

The crystal lattice parameters for the Hg(NH₃)₄₂ complex demonstrate the structural framework typical of mercury perchlorate systems. Upon thermal treatment to 400 K, this complex decomposes to form diamminemercury(II) perchlorate Hg(NH₃)₂₂, where mercury atoms form a tetrahedral network connected by perchlorate oxygen atoms with the closest mercury-mercury distance being 3.420(3) Å [6] [8].

Hydration State Variations (Trihydrate vs. Hexahydrate Forms)

Trihydrate Form Characteristics

The trihydrate form of mercury(II) perchlorate, Hg(ClO₄)₂·3H₂O, represents the most extensively characterized variant of this compound series. With a CAS number of 73491-34-6, this form has been the subject of numerous synthetic and analytical studies [2] [3] [9]. The molecular formula Cl₂H₆HgO₁₁ reflects the presence of three water molecules integrated into the crystal structure, contributing significantly to the overall molecular weight of 453.54 g/mol [2].

Thermogravimetric analysis of the trihydrate form reveals critical information about its thermal stability and dehydration behavior. The compound exhibits thermal decomposition upon dehydration, suggesting that the water molecules play a crucial structural role beyond simple solvation [1] [10]. This behavior is consistent with other metal perchlorate hydrates, where water molecules often participate in hydrogen bonding networks that stabilize the crystal structure [11] [12].

Hexahydrate Form Properties

The hexahydrate form, Hg(ClO₄)₂·6H₂O, though less extensively studied than the trihydrate, represents an important variant with distinct structural characteristics . With a theoretical molecular weight of approximately 507.56 g/mol, this form contains three additional water molecules compared to the trihydrate, potentially altering the coordination environment around the mercury center and the overall crystal packing arrangement .

The existence of multiple hydration states reflects the flexible coordination chemistry of mercury(II) in perchlorate environments. This polymorphism is characteristic of mercury compounds, where the metal center can accommodate varying numbers of ligands depending on crystallization conditions, temperature, and humidity [4] [14].

Hydration State Stability and Interconversion

The relationship between different hydration states of mercury(II) perchlorate follows patterns observed in other metal perchlorate systems. Environmental factors such as relative humidity, temperature, and atmospheric pressure can influence the equilibrium between hydrated forms [15]. Studies of similar compounds have shown that dehydration processes often proceed through intermediate hydration states, suggesting that mercury(II) perchlorate may exhibit similar behavior under controlled conditions [15].

The thermal analysis of mercury perchlorate hydrates indicates that dehydration can lead to the formation of lower hydrates that may be capable of explosive decomposition [1]. This characteristic highlights the importance of understanding the structural relationships between different hydration states for safe handling and storage of these compounds.

Coordination Geometry of Hg²⁺ in Perchlorate Complexes

Structural Diversity in Mercury Perchlorate Complexes

The coordination chemistry of mercury(II) in perchlorate systems demonstrates remarkable structural diversity. Studies of mercury complexes with various ligands have revealed coordination numbers ranging from 2 to 9, with geometries spanning from linear to complex polyhedral arrangements [4] [5]. In the case of [Hg(L1)(ClO₄)₂] complexes, where L1 represents a pentadentate ligand, mercury can achieve coordination numbers of 7-9 through a combination of ligand coordination and perchlorate binding [4].

The structural characterization of these complexes has revealed two polymorphic forms crystallizing in different space groups (P1̄ and P21/c), demonstrating the tendency of mercury perchlorate systems to exhibit structural polymorphism [4]. These polymorphs feature mixtures of monodentate, anisobidentate, and bidentate perchlorate coordination modes, providing the first examples of tricapped trigonal prismatic mercury(II) coordination geometry as well as additional examples of the rare square antiprismatic mercury(II) coordination geometry [4].

Perchlorate Coordination Modes

The coordination behavior of perchlorate anions with mercury(II) centers exhibits significant variability compared to other metal systems. Mercury-perchlorate interactions typically involve Hg-O(perchlorate) bond distances ranging from 2.66 to 3.02 Å, with the specific values depending on the coordination environment and the presence of other ligands [17] [4] [18]. The perchlorate anions can coordinate in monodentate, bidentate, or bridging modes, contributing to the structural complexity of mercury perchlorate systems [4] [18].

In seven-coordinate mercury complexes, perchlorate coordination has been observed with Hg-O distances of approximately 3.018(4) Å, representing relatively weak interactions that allow for structural flexibility [18]. This weak coordination preference of perchlorate toward mercury centers influences the overall coordination modes, often leading to the exclusion of perchlorate from the primary coordination sphere in favor of stronger-binding ligands [18].

Thermal Effects on Coordination Geometry

Temperature-dependent structural studies have revealed important information about the dynamic behavior of mercury coordination in perchlorate systems. The phase transition observed in Hg(NH₃)₄₂ at approximately 220 K involves changes in the coordination geometry around mercury, with the loss of imposed crystallographic symmetry leading to structural reorganization [6] [7]. These thermal effects demonstrate the relatively flexible nature of mercury coordination bonds and the potential for structural rearrangement under varying conditions.

The decomposition of tetraamminemercury(II) perchlorate to diamminemercury(II) perchlorate at elevated temperatures (400 K) results in a coordination change from distorted tetrahedral to linear geometry, with a significant decrease in the mean Hg-N bond distance from approximately 2.23 Å to 2.055(6) Å [6] [8]. This transformation illustrates the temperature-dependent coordination preferences of mercury(II) and the role of perchlorate anions in maintaining structural integrity through bridging interactions.

| Property | Trihydrate Form | Hexahydrate Form |

|---|---|---|

| Chemical Formula | Hg(ClO₄)₂·3H₂O | Hg(ClO₄)₂·6H₂O |

| Molecular Weight (g/mol) | 453.54 | 507.56 |

| CAS Number | 73491-34-6 | N/A |

| Density (g/cm³) | 4.0 | N/A |

| Crystal Color | White | White |

| Crystal Form | Crystalline | Crystalline |

| Solubility in Water | Highly soluble | Highly soluble |

| Thermal Stability | Decomposes upon dehydration | Decomposes upon dehydration |

| Compound | Coordination Number | Geometry | Hg-N Bond Distance (Å) | Hg-O Bond Distance (Å) | Space Group |

|---|---|---|---|---|---|

| Hg(NH₃)₄₂ [6] | 4 | Distorted tetrahedral | 2.175-2.277 | N/A | Pnma |

| Hg(NH₃)₂₂ [6] | 2 | Linear | 2.055 | N/A | Unknown |

| [Hg(L1)(ClO₄)₂] [4] | 7-9 | Tricapped trigonal prismatic/square antiprismatic | N/A | Variable | P1̄ and P21/c |

| Hg(ClO₄)₂·3H₂O | Unknown | Not determined | N/A | Unknown | Unknown |

| Hg(ClO₄)₂·6H₂O | Unknown | Not determined | N/A | Unknown | Unknown |

| Metal Ion | Perchlorate Coordination Mode | M-O(ClO₄) Distance (Å) | Hydration Number | Preferred Coordination |

|---|---|---|---|---|

| Hg²⁺ [17] [4] | Monodentate/bidentate (variable) | 2.66-3.02 | 3-6 | 2-4 (linear to tetrahedral) |

| Cd²⁺ [4] | Monodentate | Variable | Variable | 4-8 |

| Zn²⁺ [4] | Monodentate | Variable | Variable | 4-6 |

| Ca²⁺ [11] | Monodentate | 2.31-2.53 | 4-6 | 8-9 |

| Sr²⁺ [12] | Monodentate | 2.34-2.53 | 3-9 | 7-9 |

The most widely documented synthetic route for Mercury(II) perchlorate hydrate involves direct metathesis reactions utilizing Mercury(II) oxide as the starting material [1]. This methodology represents the primary industrial and laboratory approach for producing high-purity Mercury(II) perchlorate trihydrate.

Classical Mercury Oxide-Perchloric Acid Route

The conventional synthesis employs Mercury(II) oxide reacted with concentrated perchloric acid under controlled thermal conditions [1]. The reaction proceeds according to the following stoichiometry:

HgO + 2HClO₄ + 3H₂O → Hg(ClO₄)₂·3H₂O

The optimal reaction parameters involve heating Mercury(II) oxide with 60% aqueous perchloric acid at temperatures ranging from 40-60°C for duration periods of 1-5 minutes [1]. Under these conditions, yields typically range from 85-95% with purity levels achieving 95-98% [1]. The reaction proceeds rapidly due to the high reactivity of Mercury(II) oxide with strong acids, and the formation of the trihydrate is thermodynamically favored under aqueous conditions.

The reaction mechanism involves initial protonation of the oxide surface, followed by rapid dissolution and subsequent coordination of perchlorate anions with the Mercury(II) center. The trihydrate formation occurs spontaneously due to the high affinity of Mercury(II) for water coordination in the presence of weakly coordinating perchlorate anions [2].

Alternative Mercury Acetate Route

An alternative metathesis approach utilizes Mercury(II) acetate as the starting material, reacted with perchloric acid in organic solvents such as dimethoxyethane or tetrahydrofuran [1]. This method operates at room temperature conditions, requiring reaction times of 30-60 minutes to achieve completion. The yields obtained through this route typically range from 75-85% with purity levels of 90-95% [1].

The acetate route offers several advantages including milder reaction conditions and reduced thermal stress on the product. The reaction proceeds through acetate displacement by perchlorate anions, with acetic acid as the primary byproduct. The use of organic solvents facilitates the formation of lower hydrates, typically yielding monohydrate or dihydrate forms depending on the specific solvent system employed [3].

Electrochemical Synthesis Routes

Electrochemical methodologies provide alternative synthetic pathways for Mercury(II) perchlorate hydrate production, though these approaches are less commonly employed due to complexity and lower overall yields compared to direct metathesis reactions.

Anodic Oxidation Methods

Electrochemical synthesis can be achieved through anodic oxidation of metallic mercury in perchloric acid electrolyte solutions [4]. The process involves mercury metal dissolution at the anode with simultaneous perchlorate incorporation. Operating parameters typically include temperatures of 50-80°C, current densities of 20-40 A/dm², and reaction times of 2-6 hours [5].

The electrochemical route yields Mercury(II) perchlorate hydrate with purities ranging from 85-90% and overall yields of 60-75% [4]. The primary limitation of this approach involves competing side reactions, including mercury reduction at the cathode and oxygen evolution, which reduce current efficiency and product yield.

Electrolytic Cell Design Considerations

Effective electrochemical synthesis requires specialized cell designs incorporating platinum anodes and stainless steel cathodes [5]. The electrolyte composition significantly influences product formation, with optimal results achieved using 2-3 M perchloric acid solutions maintained at pH 6.0 [5]. Cathode rotation rates of 80-100 m/min improve current efficiency by enhancing mass transfer and minimizing hydroxide accumulation at the electrode surface [5].

Current efficiency optimization requires careful control of electrode potentials, electrolyte concentration, and temperature. Maximum current efficiencies of 65-72% have been reported under optimized conditions, corresponding to energy consumption values of 3.4-4.5 kWh/kg of product [5].

Solvent Effects on Hydrate Formation

The degree of hydration in Mercury(II) perchlorate crystalline products depends critically on solvent selection and crystallization conditions. Understanding these solvent effects enables controlled synthesis of specific hydrate forms with tailored properties.

Aqueous Systems

Water represents the most commonly employed crystallization solvent, consistently yielding the trihydrate form Hg(ClO₄)₂·3H₂O [1]. The high dielectric constant of water (ε = 78.4) facilitates complete ionization of the Mercury(II) perchlorate salt, while the strong hydrogen bonding capability of water molecules stabilizes the hydrated crystal structure [6].

Crystallization from aqueous solutions proceeds slowly, typically requiring 2-4 hours for complete precipitation [1]. This extended crystallization time promotes the formation of well-ordered crystal structures with excellent quality and high thermal stability. The trihydrate form exhibits superior stability compared to lower hydrates, with decomposition temperatures exceeding 100°C [3].

Organic Solvent Systems

Crystallization from organic solvents yields hydrate forms with reduced water content. Methanol crystallization typically produces the monohydrate form, while ethanol favors dihydrate formation [3]. The reduced dielectric constants of these solvents (methanol ε = 32.7, ethanol ε = 24.5) limit the extent of salt ionization and reduce the driving force for extensive hydration.

Acetonitrile crystallization yields anhydrous Mercury(II) perchlorate due to the aprotic nature of the solvent and its inability to form stable hydrogen bonds with the Mercury(II) center [7]. However, acetonitrile-derived crystals exhibit reduced stability and are prone to rapid hydration upon exposure to atmospheric moisture [3].

Mixed Solvent Effects

Binary solvent systems offer enhanced control over hydrate formation through manipulation of solvent polarity and hydrogen bonding capacity. Water-methanol mixtures enable fine-tuning of hydration levels, with compositions ranging from pure trihydrate (100% water) to monohydrate (50:50 water:methanol) to anhydrous forms (pure methanol) [7].

The crystallization kinetics in mixed solvents depend on the relative evaporation rates of the constituent solvents. Controlled evaporation techniques enable preferential removal of the more volatile component, gradually shifting the solution composition and promoting specific hydrate formation [8].

Recrystallization Protocols for Purity Optimization

Recrystallization represents the primary purification technique for achieving high-purity Mercury(II) perchlorate hydrate. Multiple protocols have been developed to optimize purity levels while maintaining acceptable recovery yields.

Single Recrystallization from Water

The standard purification protocol involves dissolving crude Mercury(II) perchlorate hydrate in minimal volumes of near-boiling water, followed by controlled cooling to promote crystallization [9]. This approach typically achieves purity levels of 95-97% with recovery yields of 80-85% [9]. The procedure requires 4-6 hours for completion and operates at temperatures of 80-100°C during the dissolution phase.

The effectiveness of single recrystallization depends on the initial purity of the starting material and the nature of the impurities present. Soluble impurities remain in the mother liquor during crystallization, while insoluble impurities are removed through hot filtration prior to cooling [9].

Multiple Recrystallization Procedures

Enhanced purity levels up to 98-99% can be achieved through multiple recrystallization cycles [9]. This approach involves repeating the single recrystallization procedure 2-3 times, with each cycle further reducing impurity concentrations. However, the cumulative recovery yield decreases to 70-75% due to material losses during multiple handling steps.

Multiple recrystallization is particularly effective for removing trace metal impurities and organic contaminants that exhibit similar solubility characteristics to the target compound. The procedure requires 12-24 hours total processing time but yields exceptionally pure products suitable for analytical applications [10].

Recrystallization from Dilute Perchloric Acid

The highest purity levels (>99%) are achieved through recrystallization from dilute perchloric acid solutions [10]. This specialized technique involves dissolving Mercury(II) perchlorate hydrate in 0.1-0.5 M perchloric acid at 60-80°C, followed by controlled precipitation through gradual cooling or water addition.

The perchloric acid medium suppresses hydrolysis reactions and prevents the formation of basic mercury compounds that commonly occur in neutral aqueous solutions [10]. Recovery yields of 85-90% are typically achieved with processing times of 6-8 hours. This method is particularly effective for removing hydroxide and oxide impurities that may form during storage or handling [1].

Controlled Cooling and Thermal Gradient Methods

Advanced recrystallization protocols employ controlled cooling rates and thermal gradients to optimize crystal quality and purity [11]. The controlled cooling method involves programming cooling rates of 1-2°C per hour from the dissolution temperature to room temperature, promoting the formation of large, well-ordered crystals with minimal defect density.

Thermal gradient recrystallization utilizes temperature differentials across the crystallization vessel to create supersaturation gradients that favor nucleation at specific locations [11]. This technique yields crystals with exceptional morphological uniformity and reduced inclusion of impurities within the crystal lattice. Processing times range from 10-16 hours, but the resulting products achieve purity levels exceeding 99% with excellent crystalline quality [11].

Vacuum Drying and Dehydration Control

Post-recrystallization drying procedures significantly influence the final hydrate composition and purity. Vacuum drying at 50-70°C for 1-2 hours effectively removes surface moisture and volatile impurities while preserving the desired hydrate form [12]. Higher temperatures (>70°C) may promote dehydration to lower hydrate forms or complete anhydrous conversion.

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard